

BAY-204: A Potent and Selective CSNK1 α Inhibitor for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BAY-204

Cat. No.: B15544980

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of **BAY-204**, a potent and selective inhibitor of Casein Kinase 1 α (CSNK1 α), with other known inhibitors of the same target. This document summarizes key performance data, details experimental methodologies for inhibitor validation, and visualizes the relevant biological pathways to support informed decisions in research and development.

BAY-204 has emerged as a highly potent, ATP-competitive inhibitor of CSNK1 α , demonstrating an IC₅₀ of 2 nM at a 10 μ M ATP concentration and 12 nM at a 1 mM ATP concentration[1]. Its high affinity and ATP-competitive nature make it a valuable tool for elucidating the physiological and pathological roles of CSNK1 α . This guide aims to provide a clear comparison of **BAY-204** with other commercially available CSNK1 α inhibitors, focusing on their selectivity profiles.

Comparative Selectivity of CSNK1 α Inhibitors

The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to ambiguous experimental results and potential toxicity. While a comprehensive, publicly available kinome scan for **BAY-204** is not currently available, its description as a "selective" inhibitor warrants comparison with other inhibitors for which selectivity data has been published.

The following table summarizes the inhibitory activity of **BAY-204** and two other well-characterized CSNK1 α inhibitors, SR-3029 and D4476, against their primary target and key off-targets. This data allows for an objective assessment of their relative selectivity.

Inhibitor	Primary Target(s)	IC50 (nM)	Key Off-Targets	Off-Target IC50 (nM)
BAY-204	CSNK1α	2 (at 10 μM ATP) [1]	Not publicly available	Not publicly available
SR-3029	CK1δ / CK1ε	44 / 260	MYLK4, FLT3, Cdk4/cyclin D1, MARK2	>90% inhibition at 10,000 nM
D4476	CK1	300	ALK5, p38α MAP kinase	500, 12,000

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of scientific research. This section details a representative biochemical assay protocol for determining the potency and selectivity of kinase inhibitors like **BAY-204**. The LanthaScreen™ Eu Kinase Binding Assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) method suitable for this purpose.

LanthaScreen™ Eu Kinase Binding Assay for CSNK1α

This protocol is adapted for the assessment of inhibitors against CSNK1α.

Objective: To determine the IC50 value of a test compound (e.g., **BAY-204**) against CSNK1α.

Materials:

- CSNK1α enzyme (recombinant)
- LanthaScreen™ Eu-anti-Tag Antibody
- Alexa Fluor™ 647-labeled Kinase Tracer
- Assay Buffer
- Test compound (e.g., **BAY-204**) and control inhibitors (e.g., Staurosporine)

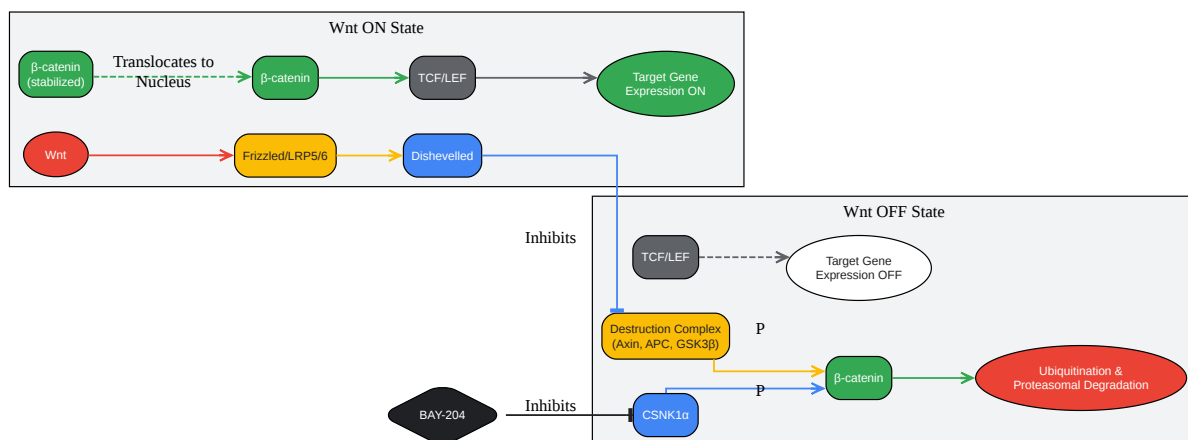
- 384-well microplates
- TR-FRET compatible plate reader

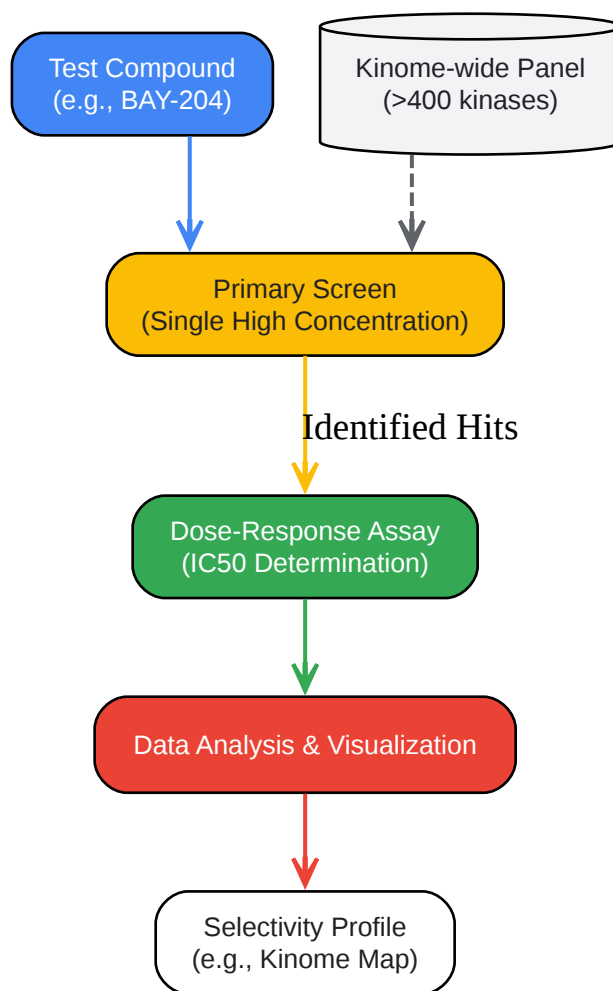
Procedure:

- Reagent Preparation:
 - Prepare a 3X solution of CSNK1 α and Eu-anti-Tag Antibody in Assay Buffer.
 - Prepare a 3X solution of the Kinase Tracer in Assay Buffer.
 - Prepare a serial dilution of the test compound in DMSO, followed by a dilution in Assay Buffer to create a 3X working solution.
- Assay Assembly:
 - Add 5 μ L of the 3X test compound solution to the wells of a 384-well plate.
 - Add 5 μ L of the 3X CSNK1 α /Eu-anti-Tag Antibody solution to each well.
 - Add 5 μ L of the 3X Kinase Tracer solution to initiate the binding reaction.
- Incubation:
 - Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition:
 - Read the plate on a TR-FRET plate reader, exciting at 340 nm and measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
- Data Analysis:
 - Calculate the emission ratio (665 nm / 615 nm).
 - Plot the emission ratio against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

CSNK1 α Signaling Pathway

CSNK1 α is a key regulator of numerous cellular processes, most notably the Wnt/ β -catenin signaling pathway. Understanding this pathway is crucial for interpreting the effects of CSNK1 α inhibitors.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [BAY-204: A Potent and Selective CSNK1 α Inhibitor for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15544980#validating-bay-204-s-selectivity-for-csnk1\]](https://www.benchchem.com/product/b15544980#validating-bay-204-s-selectivity-for-csnk1)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com